

Technical Support Center: Galanin (1-19) Solubility & Handling[1][2]

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Compound of Interest

Compound Name: Galanin (1-19) (human)

Cat. No.: B612676

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Executive Summary: The "PBS Paradox"

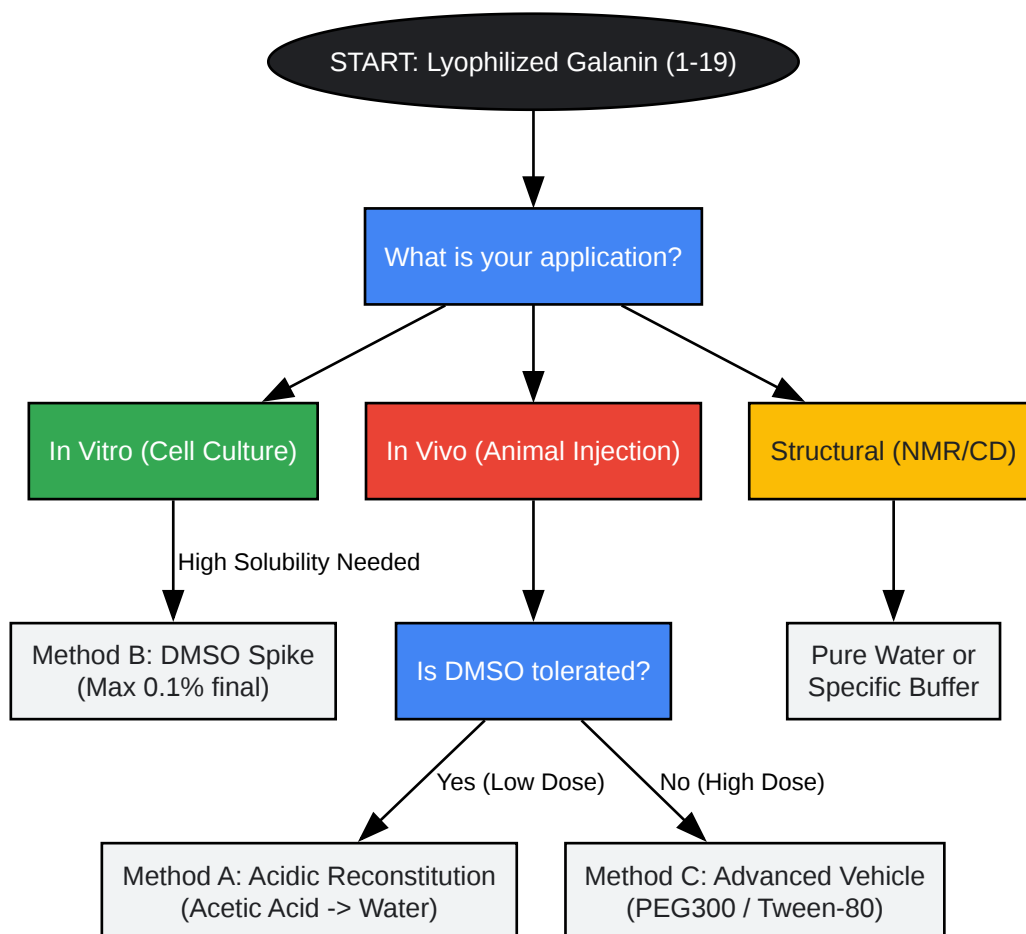
The Issue: Researchers frequently report that Galanin (1-19) dissolves readily in water but precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or upon pH adjustment to 7.4.[1][2]

The Root Cause: This is a physicochemical incompatibility, not a product defect.

- **Isoelectric Point (pI) Clash:** The theoretical pI of Galanin (1-19) is approximately 7.9.[1][2] Peptides exhibit their lowest solubility at their pI. Standard PBS (pH 7.4) forces the peptide into a near-neutral charge state, stripping it of the electrostatic repulsion that keeps it in solution [1].
- **Salting-Out Effect:** Galanin (1-19) contains a significant hydrophobic core (Trp-2, Leu-4, Tyr-9, Leu-10, Leu-11).[1][2] The high ionic strength of PBS (~150 mM) disrupts the solvation shell around these hydrophobic residues, driving aggregation [2].

Diagnostic Workflow

Before attempting reconstitution, determine your application path. Use the decision tree below to select the correct solubilization strategy.



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Figure 1: Decision matrix for Galanin (1-19) solubilization based on experimental constraints.

Technical Deep Dive: Why PBS Fails

To troubleshoot effectively, you must understand the peptide's sequence-structure relationship.

[3][4]

Sequence (Human):Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His[1][2][5]

Feature	Residues	Impact on Solubility
Hydrophobic Core	Trp(2), Leu(4,10,11), Tyr(9), Val(16)	High Risk. These residues drive aggregation in high-salt environments (PBS) via hydrophobic interaction.[1][2]
Basic Residues	His(14, 19)	Titrateable. Histidine has a pKa ~6.[1][2]0. In acidic conditions (< pH 6), it is protonated (+) and aids solubility.[1][2] At pH 7.4, it loses charge.
Isoelectric Point	~7.88	Critical Failure Point. At pH 7.4 (PBS), the net charge is near zero.[2] Solubility collapses.[2]

The "Crash-Out" Mechanism: When you add PBS directly to the lyophilized cake, the salt ions compete with the peptide for water molecules (Hofmeister effect). Simultaneously, the buffer clamps the pH at 7.4. The peptide, now neutral and "salted out," forms visible white flocculates immediately.

Validated Protocols

Method A: The "Acidic Start" (Recommended for General Use)

Use this for stock solutions where a small amount of acid is biologically acceptable after dilution.[1][2]

- Calculate: Determine the volume needed for a 1 mg/mL stock.
- Acidify: Dissolve the lyophilized powder in 1% Acetic Acid (sterile) or 0.1% TFA (Trifluoroacetic acid) in water. Use only 10-20% of your final target volume.
 - Why? This drops the pH below the pI, protonating the Histidines and forcing the peptide into solution.

- Dilute: Add sterile water to reach 80% of final volume.
- Buffer: Slowly add 10x PBS or concentrated buffer dropwise while stirring.
 - Caution: If precipitation occurs as pH rises, stop. You may need to use Method B.

Method B: The DMSO "Spike" (Best for Cell Culture)

Use this when high concentrations are needed (e.g., >1 mg/mL).[\[1\]](#)[\[2\]](#)

- Solvent: Dissolve the peptide completely in 100% DMSO (anhydrous).
 - Target: Make a 100x or 1000x stock (e.g., 10 mM).[\[1\]](#)[\[2\]](#)
- Agitation: Vortex briefly. The solution should be crystal clear.
- Dilution: Dilute this stock into your culture medium or buffer immediately before use.
 - Limit: Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

Method C: Advanced Formulation (In Vivo / High Dose)

Based on MedChemExpress and Tocris guidelines for hydrophobic peptides [3, 4].[\[1\]](#)[\[2\]](#)

Vehicle Composition:

- 10% DMSO[\[6\]](#)
- 40% PEG300[\[1\]](#)[\[2\]](#)[\[6\]](#)
- 5% Tween-80[\[2\]](#)[\[6\]](#)
- 45% Saline[\[1\]](#)[\[2\]](#)[\[6\]](#)

Protocol:

- Dissolve peptide in DMSO (10% of total vol).[\[1\]](#)[\[2\]](#)
- Add PEG300 (40% of total vol).[\[1\]](#)[\[2\]](#)[\[6\]](#) Vortex.

- Add Tween-80 (5% of total vol).^{[1][2][6]} Vortex.
- Add Saline (45% of total vol). Result: This creates a micellar suspension that shields the hydrophobic residues from the saline environment.

Troubleshooting FAQs

Q: I already added PBS and it precipitated. Can I save it? A: Maybe. Try these steps in order:

- Sonication: Sonicate in a water bath for 5-10 minutes.
- Acidification: Add small volumes of 10% Acetic Acid dropwise until the solution clears. (Note: This alters the pH of your buffer).^{[1][2]}
- The "Nuclear" Option: If valuable, lyophilize the sample again to remove the water, then restart with Method B (DMSO). Do not add DMSO directly to the aqueous precipitate; it rarely works.

Q: Why does the datasheet say "Soluble in water" if it crashes in PBS? A: "Water" implies pure, deionized water (pH ~5.5-6.0 due to dissolved CO₂, and zero ionic strength). In these conditions, the peptide is charged and happy. PBS introduces two antagonists: High pH (neutrality) and High Salt (shielding).^{[1][2]}

Q: Does the salt form matter (TFA vs. Acetate)? A: Yes.

- TFA Salts: Generally more soluble in water/acid but can be toxic to sensitive cells at high concentrations.
- Acetate Salts: Better for cell culture/in vivo but may have slightly lower solubility limits than TFA salts.
- Tip: If using a TFA salt in vivo, ensure the residual TFA amount is calculated and negligible.

References

- Bachem. (2021). Peptide Solubility Guidelines and Isoelectric Point Considerations. Bachem Technical Notes.^{[2][7]} [Link](#)

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Sources

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